Deferiprone

Descripción

This compound is an oral iron chelator used as a second line agent in thalassemia syndromes when iron overload from blood transfusions occurs. Thalassemias are a type of hereditary anaemia due a defect in the production of hemoglobin. As a result, erythropoiesis, the production of new red blood cells, is impaired. FDA approved on October 14, 2011.

This compound is an Iron Chelator. The mechanism of action of this compound is as an Iron Chelating Activity.

This compound is an oral iron chelating agent used to treat transfusion related, chronic iron overload. This compound has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury.

This compound is an orally bioavailable bidentate ligand with iron chelating activity. This compound binds to iron in a 3:1 (ligand:iron) molar ratio. By binding to iron, this compound is able to remove excess iron from the body.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 5 approved and 12 investigational indications. This drug has a black box warning from the FDA.

A pyridone derivative and iron chelator that is used in the treatment of IRON OVERLOAD in patients with THALASSEMIA.

Structure

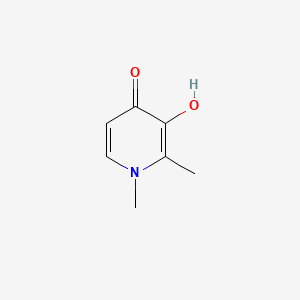

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-1,2-dimethylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXKOCQBRNJULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040666 | |

| Record name | Deferiprone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Maximum water solubility of 16–18 g/L at 24°, Solubility at 37 °C: water approx 20 mg/mL (pH 7.4) | |

| Record name | Deferiprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferiprone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water | |

CAS No. |

30652-11-0 | |

| Record name | Deferiprone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30652-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deferiprone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferiprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | deferiprone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deferiprone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFERIPRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTY8KH53L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deferiprone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

272-278, 266-268 °C; also reported as MP 263-269 °C | |

| Record name | Deferiprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferiprone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Deferiprone's Mechanism of Action in Neurodegeneration: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deferiprone, an orally active, blood-brain barrier-penetrating iron chelator, has emerged as a therapeutic candidate for a range of neurodegenerative disorders characterized by focal brain iron accumulation.[1][2][3] Iron dyshomeostasis is a key pathological feature in many of these diseases, contributing to oxidative stress, mitochondrial dysfunction, and a specific form of iron-dependent cell death known as ferroptosis.[2][4][5] this compound's primary mechanism of action is the chelation of excess labile iron, thereby mitigating these downstream toxic effects.[6][7] Preclinical and clinical studies have demonstrated its capacity to reduce brain iron deposits and modulate pathways related to neuroprotection.[8][9] However, its clinical efficacy has yielded mixed results, with some studies indicating potential benefits in conditions like Parkinson's Disease and Neurodegeneration with Brain Iron Accumulation (NBIA), while others have shown detrimental effects in Alzheimer's Disease, highlighting the complexity of manipulating brain iron levels.[5][10][11] This guide provides an in-depth examination of this compound's molecular mechanisms, a summary of key quantitative data from clinical trials, detailed experimental protocols, and visualizations of the core pathways involved.

Core Mechanism of Action: Iron Chelation and Neuroprotection

The central mechanism of this compound in a neurodegenerative context is its ability to bind and remove excess, redox-active iron from vulnerable brain regions.[3] As a small, lipophilic molecule, it effectively crosses the blood-brain barrier to access the central nervous system.[12] this compound is a bidentate chelator, meaning three this compound molecules bind to one ferric iron (Fe³⁺) ion to form a stable, neutral 3:1 complex that is subsequently eliminated.[13][14]

Attenuation of Oxidative Stress

Excess iron in the brain, particularly in the labile iron pool, is a potent catalyst for oxidative stress. It participates in the Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to generate highly reactive and damaging hydroxyl radicals (•OH).

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This cascade of reactive oxygen species (ROS) production leads to widespread damage to lipids, proteins, and nucleic acids, a hallmark of neurodegenerative pathology.[2][5] this compound intervenes by sequestering the catalytic iron, thereby halting the Fenton reaction and reducing the overall oxidative burden on neuronal cells.[6][7] Studies in Parkinson's disease models have shown that this compound is highly efficient at scavenging both aqueous iron and iron loosely bound to dopamine, preventing the iron-catalyzed degradation of dopamine and the associated generation of toxic metabolites and ROS.[6][15]

Inhibition of Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[4] It is increasingly implicated in the neuronal loss seen in Alzheimer's, Parkinson's, and Huntington's diseases.[4] The process is initiated by the accumulation of lipid peroxides, often due to the inactivation of the antioxidant enzyme glutathione peroxidase 4 (GPX4). This compound's ability to reduce the available pool of catalytic iron directly inhibits the propagation of lipid peroxidation, thereby acting as a ferroptosis inhibitor.[4][16] This mechanism is considered a key component of its potential neuroprotective effects.

Modulation of Signaling Pathways

Beyond direct iron chelation, this compound and its derivatives have been shown to modulate intracellular signaling pathways associated with cell survival and stress response.

-

MAPK/JNK Pathway: In response to toxic insults, this compound can inhibit the activation of pro-apoptotic stress-activated protein kinases such as p38 MAP kinase and JNK.[8]

-

PI3K/Akt Pathway: The drug has been observed to prevent the loss of PI3 kinase activity, a key pathway involved in promoting cell survival and proliferation.[8]

-

NDRG1/YAP/FTMT Pathway: A recent study in a germinal matrix hemorrhage model demonstrated that this compound upregulates mitochondrial ferritin (FTMT) by modulating the N-myc downstream-regulated gene 1 (NDRG1)/Yes-associated protein (YAP) signaling pathway.[17] FTMT is a mitochondrial protein that sequesters iron within the mitochondria, reducing oxidative stress at its primary site of generation. This suggests this compound may not only remove iron but also enhance the cell's intrinsic iron storage capabilities.[17]

Quantitative Data from Clinical and Preclinical Studies

The therapeutic effect of this compound has been assessed in various neurodegenerative diseases. The following tables summarize key quantitative outcomes from selected trials.

Table 1: Parkinson's Disease (PD)

| Study/Analysis | Patient Population | This compound Dosage | Duration | Key Quantitative Outcome | Result |

| Meta-analysis (2024)[9][12] | 431 PD patients (3 RCTs) | 15 mg/kg twice daily | 6-18 months | Change in UPDRS-III Score | No significant improvement vs. placebo (SMD -0.06) |

| Meta-analysis (2024)[9][12] | 431 PD patients (3 RCTs) | 15 mg/kg twice daily | 6-18 months | Brain Iron (T2*-weighted MRI) | Significant reduction in substantia nigra, putamen, caudate |

| Devos D, et al. (FAIRPARK-II)[5] | Early, levodopa-naive PD | 15 mg/kg twice daily | 36 weeks | Change in MDS-UPDRS total score | Worsening of symptoms vs. placebo (+3.1 points) |

Table 2: Alzheimer's Disease (AD)

| Study | Patient Population | This compound Dosage | Duration | Key Quantitative Outcome | Result |

| Ayton S, et al. (2025)[11][18] | Amyloid-confirmed early AD | 15 mg/kg twice daily | 12 months | Cognitive Decline (NTB z-score) | Accelerated decline vs. placebo (β for interaction = -0.50) |

| Ayton S, et al. (2025)[11][19] | Amyloid-confirmed early AD | 15 mg/kg twice daily | 12 months | Hippocampal Iron (QSM MRI) | Significant decrease vs. placebo (β for interaction = -0.68) |

| Ayton S, et al. (2025)[18] | Amyloid-confirmed early AD | 15 mg/kg twice daily | 12 months | Brain Volume | Increased volume loss in frontal areas |

Table 3: Other Neurodegenerative Diseases

| Study | Disease | Patient Population | This compound Dosage | Duration | Key Quantitative Outcome & Result |

| Abbruzzese G, et al. (2011)[1][10] | NBIA (PKAN) | 6 patients | 15 mg/kg twice daily | 12 months | MRI: Decreased iron in globus pallidus (2 patients).Clinical: Mild-to-moderate motor improvement (3 patients). |

| Moreau C, et al. (2018)[20] | ALS | 23 patients | 30 mg/kg/day | 12 months | Clinical: Smaller decrease in ALSFRS and BMI in first 3 months. |

| Moreau C, et al. (2018)[20] | ALS (Sod1G86R mice) | N/A | N/A | N/A | Survival: Increased mean life span vs. placebo. |

| Boddaert N, et al. (2007)[3][21] | Friedreich's Ataxia | Young patients | 20-30 mg/kg/day | 6 months | MRI: Significantly decreased iron in dentate nucleus.Clinical: Improvement in neuropathy and ataxic gait. |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings. Below are representative protocols derived from the cited literature.

Protocol: Human Clinical Trial for Neurodegeneration

This generalized protocol is based on methodologies reported in trials for PD, AD, and NBIA.[5][10][18]

-

Patient Selection:

-

Inclusion Criteria: Diagnosis of the specific neurodegenerative disease (e.g., early PD, amyloid-confirmed AD, genetically-confirmed PKAN) based on established clinical criteria. Age and disease severity-specific criteria (e.g., Hoehn and Yahr stage for PD, MMSE score for AD).

-

Exclusion Criteria: Contraindications to this compound (e.g., history of agranulocytosis), severe comorbidities, use of other investigational drugs, inability to undergo MRI.

-

-

Study Design:

-

A multi-center, randomized, double-blind, placebo-controlled trial is the gold standard.

-

Randomization: Patients are randomly assigned to receive either this compound or a matching placebo, often in a 1:1 or 2:1 ratio.

-

-

Treatment Regimen:

-

Outcome Measures:

-

Primary Efficacy: A predefined clinical rating scale (e.g., change from baseline in the MDS-UPDRS score for PD, a neuropsychological test battery for AD).[5][11]

-

Secondary Efficacy/Target Engagement:

-

Brain Iron Quantification: Assessed using MRI, specifically T2*-weighted sequences or Quantitative Susceptibility Mapping (QSM), at baseline and specified follow-up intervals (e.g., 6 and 12 months).[1][11][22] Regions of interest (e.g., substantia nigra, hippocampus) are analyzed.

-

Brain Volume: Structural MRI to assess changes in global and regional brain atrophy.[18]

-

-

Safety and Tolerability: Monitored via regular clinical evaluation and laboratory tests. This critically includes weekly complete blood counts with differential to monitor for neutropenia and agranulocytosis, and monthly liver function tests.[1][10]

-

-

Data Analysis:

-

Statistical analysis is performed on an intention-to-treat basis.

-

Changes in primary and secondary outcomes between the this compound and placebo groups are compared using appropriate statistical models (e.g., mixed-effects models for repeated measures).

-

Protocol: Preclinical Assessment of Neuroprotection

This protocol is a composite based on methods used in animal models of neurodegeneration.[17][20][23]

-

Animal Model:

-

Treatment Administration:

-

This compound is administered to the treatment group, often via oral gavage or in drinking water. Doses are determined based on allometric scaling from human studies. A vehicle control group receives the vehicle alone.

-

-

Behavioral Analysis:

-

Assess motor function (e.g., rotarod test, grip strength), cognitive function (e.g., Morris water maze, object recognition test), and disease progression according to model-specific paradigms.

-

-

Tissue Collection and Preparation:

-

At the study endpoint, animals are euthanized. Brains are harvested, with specific regions (e.g., substantia nigra, cortex, hippocampus) dissected.

-

Tissue can be fixed for immunohistochemistry or flash-frozen for biochemical analysis.

-

-

Biochemical and Molecular Assays:

-

Iron Levels: Measure iron content in brain homogenates using techniques like atomic absorption spectroscopy.

-

Oxidative Stress Markers: Quantify levels of lipid peroxidation (e.g., malondialdehyde assay), protein carbonyls, and antioxidant enzyme activity (e.g., SOD, catalase).

-

Ferroptosis Markers: Assess the expression of key proteins like GPX4 and ACSL4 using Western blotting or qPCR.

-

Signaling Pathway Analysis: Use Western blotting to measure the phosphorylation status and total protein levels of kinases like p38, JNK, and Akt.

-

Immunohistochemistry: Stain brain sections for markers of neuronal loss (e.g., NeuN), gliosis (e.g., Iba1 for microglia, GFAP for astrocytes), and specific pathological hallmarks (e.g., alpha-synuclein in PD models).

-

Conclusion and Future Directions

This compound's mechanism of action is centered on its ability to chelate excess brain iron, thereby reducing oxidative stress and inhibiting ferroptosis—two critical pathways in neurodegeneration. Its modulation of pro-survival and stress-response signaling cascades further contributes to its neuroprotective potential. However, clinical trial results have been inconsistent. While this compound effectively reduces brain iron accumulation across multiple diseases, this does not always translate to clinical benefit.[9] The worsening of symptoms in some PD patients and the accelerated cognitive decline in AD patients suggest that reducing iron below a certain threshold may be detrimental, possibly by impairing the function of iron-dependent enzymes essential for neurotransmitter synthesis or other vital cellular processes.[5][11]

These divergent outcomes underscore the fine balance of iron homeostasis in the brain. Future research must focus on identifying patient populations who are most likely to benefit, determining optimal therapeutic windows for treatment, and developing biomarkers to guide dosing and prevent excessive iron depletion. The development of next-generation, multifunctional iron chelators with improved cell-type selectivity and the ability to target mitochondria specifically may offer a more nuanced and effective therapeutic strategy.[3]

References

- 1. A pilot trial of this compound for neurodegeneration with brain iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of ferroptosis in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinician.com [clinician.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antioxidant targeting by this compound in diseases related to oxidative damage [imrpress.com]

- 8. Characterization of the neuroprotective potential of derivatives of the iron chelating drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. haematologica.org [haematologica.org]

- 11. This compound in Alzheimer Disease: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of the iron‐chelating agent, this compound, in patients with Parkinson's disease: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Mechanism Underlying the Effectiveness of this compound in Alleviating Parkinson's Disease Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mitochondrial ferritin upregulation by this compound reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound in Alzheimer DiseaseA Randomized Clinical Trial | The Medical Education Network | eLecture [meded.co.za]

- 19. From Hope to Setback: Study Reveals this compound Accelerates Cognitive Decline in Alzheimer’s Trial | medtigo [medtigo.com]

- 20. Could Conservative Iron Chelation Lead to Neuroprotection in Amyotrophic Lateral Sclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. Efficacy and Safety of the Iron Chelator this compound in Parkinson's Disease [ctv.veeva.com]

- 23. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

Deferiprone: A Comprehensive Technical Guide on Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferiprone, an orally active iron chelating agent, plays a crucial role in the management of transfusional iron overload, particularly in patients with thalassemia. Its ability to bind with ferric ions facilitates their excretion, thereby mitigating the toxic effects of iron accumulation. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and its mechanism of action. Detailed experimental protocols, quantitative data, and visualizations are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Properties

This compound (3-hydroxy-1,2-dimethylpyridin-4-one) is a white to pinkish-white crystalline powder.[1] Its chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [2] |

| Melting Point | 272-278 °C | [1][2] |

| pKa | pKa1: 3.3, pKa2: 9.7 | [3] |

| Solubility | ||

| in Water (24 °C) | 16-18 g/L | [2][4] |

| in Water (37 °C, pH 7.4) | ~20 mg/mL | [3] |

| in Methanol | Sparingly soluble | |

| in Ethanol | Sparingly soluble | |

| in Acetone | Very slightly soluble | |

| LogP | -0.77 | [4] |

| Stability | Stable under recommended storage conditions. | [4] |

Synthesis of this compound

The most widely adopted method for the synthesis of this compound is a simple and efficient one-pot reaction involving the treatment of maltol with methylamine.[5][6] This method has largely replaced the earlier, more complex multi-step syntheses.

Synthetic Workflow

The synthesis proceeds via the reaction of maltol with methylamine, typically in a solvent mixture of water and ethanol. This straightforward, one-pot cascade reaction is favored for its simplicity, mild conditions, and high yield.[5]

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the widely cited one-pot method.

Materials:

-

Maltol (3-hydroxy-2-methyl-4-pyrone)

-

Aqueous methylamine solution (e.g., 40%)

-

Ethanol

-

Water

-

Hydrochloric acid (for pH adjustment if necessary)

-

Activated carbon

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maltol in a mixture of ethanol and water.

-

Addition of Methylamine: Add an excess of aqueous methylamine solution to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure using a rotary evaporator.

-

Crystallization: The resulting crude product can be purified by recrystallization. Dissolve the crude solid in hot water, treat with activated carbon to remove colored impurities, and filter while hot.

-

Isolation and Drying: Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum to yield pure this compound.

Mechanism of Action: Iron Chelation

This compound's therapeutic effect is derived from its ability to act as a chelating agent with a high affinity for ferric ions (Fe³⁺).[1][7] It is a bidentate ligand, meaning that each this compound molecule can form two bonds with a central iron ion. Three this compound molecules bind to a single ferric ion to form a stable, neutral 3:1 complex.[8][9] This complex is water-soluble and is subsequently excreted from the body, primarily in the urine.[1][9] The formation of this stable complex prevents the iron from participating in harmful redox reactions that can lead to oxidative stress and cellular damage.[7]

Caption: Mechanism of iron chelation by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The one-pot synthesis from maltol and methylamine offers an efficient and practical route for its production. The well-characterized chemical properties of this compound, particularly its ability to form a stable 3:1 complex with ferric iron, underpin its therapeutic efficacy as an iron chelator. The information presented herein is intended to support the ongoing research and development efforts in the field of iron chelation therapy.

References

- 1. Synthesis of this compound as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of this compound as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [en.civilica.com]

- 6. George J Kontoghiorghes - Google Scholar [scholar.google.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Beyond Simple Grinding: Methylammonium Chloride Promotes Sustainable, Cylinder‐Free Mechanochemical Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects | MDPI [mdpi.com]

The Genesis of an Oral Iron Chelator: A Technical History of Deferiprone

A Whitepaper on the Discovery, Development, and Core Experimental Methodologies

Abstract

Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one) marked a pivotal advancement in the management of chronic iron overload, offering the first orally active alternative to the parenterally administered deferoxamine. This technical guide delineates the history of this compound's discovery, tracing its rational design, synthesis, and the cascade of preclinical and clinical investigations that established its efficacy and safety profile. We provide a detailed compilation of the core experimental protocols that were instrumental in its development, from initial in vitro chelation assays to pivotal clinical trial designs. Quantitative data from key studies are summarized in tabular format to facilitate comparative analysis. Furthermore, this document employs Graphviz visualizations to illustrate the drug's mechanism of action and the overarching workflow of its development, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Chronic Iron Overload

Chronic iron overload, a pathological consequence of genetic disorders like β-thalassemia and frequent blood transfusions, poses a significant threat of organ damage and mortality. The accumulation of excess iron, particularly in the heart and liver, catalyzes the formation of reactive oxygen species, leading to cellular injury. For decades, the standard of care was limited to chelation therapy with deferoxamine (DFO), a potent iron chelator that, due to its poor oral bioavailability, required burdensome daily subcutaneous infusions, leading to significant challenges with patient adherence. This clinical need spurred the search for an effective and orally available iron chelator.

The Discovery and Synthesis of this compound

The journey to discover this compound began in the late 1970s and early 1980s, led by the pioneering work of Dr. George J. Kontoghiorghes. The research focused on a novel class of alpha-ketohydroxypyridine iron chelators. This compound, then known as L1, was designed, synthesized, and screened in 1981.[1][2] Its bidentate structure allows two molecules to bind to a single ferric iron (Fe³⁺) ion, forming a stable 3:1 (this compound:iron) complex that is water-soluble and readily excreted in the urine.[3][4]

Experimental Protocol: One-Step Synthesis of this compound

A simple and cost-effective one-step synthesis method was developed, which proved crucial for its widespread clinical trials and eventual use, particularly in developing nations.[5]

Principle: This synthesis involves the reaction of maltol (3-hydroxy-2-methyl-4-pyrone) with methylamine. The methylamine displaces the ring oxygen of the pyrone, converting it to a pyridinone.

Materials:

-

Maltol (3-hydroxy-2-methyl-4-pyrone)

-

Methylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve 3-Benzyloxy-2-methyl-4-pyrone (a protected form of maltol) and methylamine hydrochloride in a mixture of water and ethanol.[6]

-

Add a solution of sodium hydroxide to the mixture.[6]

-

Stir the mixture at room temperature for an extended period (e.g., 6 days) to allow the reaction to proceed to completion.[6]

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2. This step protonates the product, aiding in its isolation.[6]

-

Evaporate the solvent to dryness. The resulting solid contains the benzyloxy-protected this compound.[6]

-

To deprotect the hydroxyl group, heat the intermediate product in concentrated hydrobromic acid.[6]

-

Recrystallize the final product from water to yield pure 1,2-dimethyl-3-hydroxypyrid-4-one (this compound).[6]

-

Confirm the structure of the synthesized this compound using spectroscopic methods such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[7]

Preclinical Development: In Vitro and In Vivo Evaluation

Following its synthesis, this compound underwent extensive preclinical evaluation to characterize its iron-chelating efficacy and safety profile.

In Vitro Assessment of Iron Chelation

Initial screening of this compound's iron-binding properties was conducted using various in vitro assays.

Principle: The formation of the stable, colored complex between this compound and ferric iron can be quantified using UV-visible spectrophotometry. The intensity of the color is directly proportional to the concentration of the iron-deferiprone complex.

Materials:

-

This compound solution of known concentration

-

Ferric chloride (FeCl₃) solution of known concentration

-

Phosphate buffer (pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of Fe(III) in a phosphate buffer at pH 7.5.

-

Allow the solutions to incubate to ensure complete complex formation.

-

Measure the absorbance of each solution at the wavelength of maximum absorption for the Fe(III)-deferiprone complex, which is approximately 460 nm.[2]

-

Create a calibration curve by plotting absorbance versus the concentration of the iron complex.

-

This method can be adapted to determine the iron content in unknown samples by measuring their absorbance after adding this compound and comparing it to the calibration curve.[2]

In Vivo Evaluation in Animal Models

Animal models were crucial for assessing the oral bioavailability, efficacy in promoting iron excretion, and the toxicological profile of this compound. Rodent models, particularly rats and mice, were widely used.

Principle: To mimic chronic iron overload, rodents are administered iron parenterally over a period of time. The efficacy of the chelating agent is then determined by measuring the amount of iron excreted in the urine and feces.

Materials:

-

Laboratory rats (e.g., Sprague-Dawley)

-

Iron dextran solution for injection

-

This compound

-

Metabolic cages for separate collection of urine and feces

-

Atomic Absorption Spectrometer for iron quantification

Procedure:

-

Induction of Iron Overload: Administer iron dextran to rats via intraperitoneal or subcutaneous injection. A typical regimen might involve repeated injections over several weeks to achieve a significant level of iron loading in the liver and other organs.[8]

-

Acclimatization: House the iron-loaded rats in metabolic cages for several days to acclimatize them to the environment.

-

Chelation Therapy: Administer this compound orally to the rats. The drug is typically given via gavage. A control group receives a placebo (vehicle).

-

Sample Collection: Collect urine and feces separately over a 24-hour period following drug administration.

-

Iron Quantification: Determine the total iron content in the collected urine and feces using atomic absorption spectrometry.

-

Efficacy Assessment: Compare the amount of iron excreted by the this compound-treated group to the control group to determine the net iron excretion induced by the drug. This allows for the assessment of the dose-response relationship.[4]

Clinical Development: From Phase I to Regulatory Approval

The first clinical trials of this compound commenced in London, UK, in 1987.[1][2] The clinical development program was designed to evaluate the drug's safety, pharmacokinetics, and efficacy in patients with transfusional iron overload, primarily those with β-thalassemia.

Key Clinical Trial Design Elements

-

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound in healthy volunteers and iron-overloaded patients.

-

Design: Dose-escalation studies.

-

Key Parameters Measured: Plasma concentrations of this compound and its major metabolite (3-O-glucuronide), time to maximum concentration (Tmax), elimination half-life (t½), and adverse events.[3]

-

Objective: To evaluate the efficacy and safety of this compound in reducing iron overload in transfusion-dependent patients.

-

Design: Open-label, single-arm, or randomized controlled trials, often comparing this compound to the standard of care (deferoxamine).

-

Inclusion Criteria (Typical): Patients with transfusion-dependent thalassemia major, evidence of iron overload (e.g., serum ferritin >2500 µg/L).[9]

-

Exclusion Criteria (Typical): Severe renal or hepatic impairment, pregnancy, history of agranulocytosis.[9]

-

Treatment Regimen: this compound administered orally, typically in three divided doses, with total daily doses ranging from 75 to 100 mg/kg.[10]

-

Primary Efficacy Endpoint: Change in serum ferritin levels from baseline over a defined period (e.g., 12 months).

-

Secondary Efficacy Endpoints: Change in liver iron concentration (LIC), urinary iron excretion, and cardiac iron levels (measured by MRI T2*).[11]

-

Safety Monitoring: Regular monitoring of absolute neutrophil count (ANC) due to the risk of neutropenia and agranulocytosis, as well as monitoring of liver enzymes and other hematological and biochemical parameters.[9]

Experimental Protocol: Measurement of Liver Iron Concentration (LIC) by MRI

Principle: Non-invasive measurement of LIC using Magnetic Resonance Imaging (MRI) became a critical tool in clinical trials. Iron is a paramagnetic substance that shortens the T2 and T2* relaxation times of tissues. The degree of T2* shortening in the liver is proportional to the iron concentration.

Procedure:

-

Image Acquisition: The patient undergoes an MRI scan of the liver using a multi-echo gradient-echo sequence. Images are acquired at several different echo times (TEs).[3][7]

-

Region of Interest (ROI) Analysis: A radiologist or trained technician draws a region of interest (ROI) on the liver parenchyma on the MR images, avoiding major blood vessels.[7]

-

Signal Intensity Measurement: The average signal intensity within the ROI is measured for each echo time.

-

T2 Calculation:* The signal intensity values are plotted against the corresponding echo times, and a mono-exponential decay curve is fitted to the data. The T2* value is calculated from the decay constant of this curve.[3]

-

LIC Estimation: The calculated T2* value is converted to a liver iron concentration (in mg of iron per gram of liver tissue, dry weight) using a validated calibration curve.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [12] |

| Molecular Weight | 139.15 g/mol | [12] |

| Iron Binding Ratio | 3:1 (this compound:Fe³⁺) | [3] |

| Absorption | Rapid, from upper GI tract | [3] |

| Time to Peak Plasma Conc. (Tmax) | 1-2 hours | [3] |

| Plasma Half-life (t½) | ~1.9 hours | [3] |

| Metabolism | Primarily by UGT1A6 to 3-O-glucuronide | [3] |

| Excretion | 75-90% in urine as metabolite | [3] |

| Plasma Protein Binding | <10% | [3] |

Table 2: Summary of Efficacy Data from a Pivotal Clinical Trial (vs. Deferoxamine)

| Endpoint | This compound (92 mg/kg/day) | Deferoxamine (43 mg/kg/day) | P-value | Reference |

| Change in Myocardial T2 (12 months)* | ||||

| Improvement | 27% | 13% | 0.023 | [13] |

| Change in LVEF (12 months) | ||||

| Absolute Increase | 3.1% | 0.3% | 0.003 | [13] |

| Change in Liver Iron (mg/g dw) | -0.93 | -1.54 | 0.40 | [13] |

| Change in Serum Ferritin (µg/L) | -181 | -466 | 0.16 | [13] |

Table 3: Incidence of Key Adverse Events in Clinical Trials

| Adverse Event | Incidence Rate | Reference |

| Agranulocytosis (ANC <0.5 x 10⁹/L) | ~0.5% - 1.5% | [14][15] |

| Neutropenia | 8.4% - 9.0% | [15][16] |

| Increased Transaminases | 10.4% | [16] |

| Arthropathy | ~20% | [14] |

| Gastrointestinal Symptoms (Nausea, Vomiting) | 6.4% - 12.1% | [2][16] |

Visualizing the Process: Mechanism and Development Workflow

Mechanism of Action: Iron Chelation and Excretion

The primary mechanism of this compound involves the chelation of excess iron from the body's iron stores, particularly from the plasma and within cells.

Caption: Mechanism of Action of this compound.

This compound Discovery and Development Workflow

The path from initial concept to an approved drug followed a structured, multi-year process.

Caption: this compound Discovery and Development Timeline.

Conclusion

The discovery and development of this compound represent a landmark achievement in the treatment of transfusional iron overload. Its journey from rational chemical design to a globally available oral medication was underpinned by rigorous scientific investigation. The detailed experimental protocols and quantitative data presented in this guide highlight the methodical approach taken to establish its therapeutic value. This compound not only provided a more convenient treatment option but also expanded the therapeutic arsenal, enabling combination therapies and improving cardiac outcomes for many patients. The history of this compound serves as a compelling case study in orphan drug development, demonstrating the impact of targeted research in addressing unmet medical needs.

References

- 1. pubs.rsna.org [pubs.rsna.org]

- 2. This compound, a non-toxic reagent for determination of iron in samples via sequential injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resonancehealth.com [resonancehealth.com]

- 4. Measurement of the liver iron concentration in transfusional iron overload by MRI R2* and by high-transition-temperature superconducting magnetic susceptometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. US4840958A - Novel 3-hydroxypyrid-2-ones and 3-hydroxyprid-4-ones useful in treating patients having a toxic concentration of iron - Google Patents [patents.google.com]

- 7. Quantification of iron concentration in the liver by MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Safety and efficacy of iron chelation therapy with this compound in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of deferoxamine, deferasirox and this compound triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound for transfusional iron overload in sickle cell disease and other anemias: open-label study of up to 3 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. equator-network.org [equator-network.org]

- 14. cda-amc.ca [cda-amc.ca]

- 15. researchgate.net [researchgate.net]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to Deferiprone in the Management of Iron Overload Disorders

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Deferiprone, an oral iron chelator used in the treatment of transfusional iron overload. The document covers its mechanism of action, clinical efficacy, safety profile, and key experimental methodologies, synthesizing data from various review articles and clinical studies.

Mechanism of Action

This compound is an orally active bidentate chelating agent that binds to ferric iron (Fe³⁺) with high affinity.[1][2] It forms a stable, neutral 3:1 complex (three this compound molecules to one iron ion) that is water-soluble and subsequently excreted, primarily in the urine.[1][3][4] This process gives the urine a characteristic reddish-brown color, indicating the removal of iron.[4]

A critical aspect of this compound's action is its ability to access and remove iron from within cells, including from the myocardium, which is a major site of iron-induced toxicity.[2][4] By binding intracellular iron, this compound reduces the labile iron pool (LIP). The LIP consists of reactive, non-protein-bound iron that catalyzes the formation of highly damaging reactive oxygen species (ROS) via the Fenton reaction. By reducing the LIP, this compound mitigates oxidative stress and subsequent cellular damage.[1]

Caption: this compound's mechanism for reducing iron-induced oxidative stress.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed from the upper gastrointestinal tract, with maximum plasma concentrations occurring 1-2 hours after administration.[3][5] It has low plasma protein binding (<10%).[3] The primary metabolic pathway for this compound is glucuronidation via the UGT1A6 enzyme, which forms an inactive 3-O-glucuronide metabolite that cannot chelate iron.[3] More recently, studies have also identified a metabolic activation pathway mediated by the CYP2A6 enzyme.[6] The drug and its metabolites are predominantly eliminated through the urine, with 75% to 90% excreted as the metabolite.[3] this compound has a short plasma half-life of approximately 1.9 hours.[3]

Caption: Pharmacokinetic and metabolic pathways of this compound.

Clinical Efficacy Data

The efficacy of this compound has been evaluated as both a monotherapy and in combination with other iron chelators. Key endpoints include the reduction of serum ferritin (SF) and liver iron concentration (LIC).

This compound Monotherapy

Studies comparing this compound to Deferoxamine have shown variable results. While some trials suggest Deferoxamine is more effective at reducing hepatic iron, this compound has shown particular efficacy in removing cardiac iron.[7] A retrospective study indicated that Deferasirox monotherapy was more effective at reducing LIC than this compound monotherapy.[8]

| Parameter | This compound Monotherapy | Deferasirox Monotherapy | p-value | Reference |

| Mean Change in LIC (mg/g) | Increase: 10±2 to 18±2 | Decrease: 11±1 to 6±1 | < 0.0000002 | [8] |

| Comparison | Outcome | Odds Ratio (95% CI) | Reference |

| Desferrioxamine vs. Optimal Dose this compound | Likelihood of decreasing hepatic iron | 19.0 (2.4–151.4) | [7] |

Combination Therapy

Combining this compound with Deferoxamine or Deferasirox has been shown to be a safe and effective option for patients who respond poorly to monotherapy.[9][10] This approach can lead to significant reductions in serum ferritin and LIC.[10]

| Therapy | Efficacy Outcome | Key Findings | Reference |

| This compound + Deferasirox | Serum Ferritin (SF) Reduction | Single-arm studies showed a statistically significant reduction in SF in 3 of 7 studies. | [10] |

| Liver Iron Concentration (LIC) | Most studies reported a numerical reduction in LIC. | [10] | |

| Cardiac MRI-T2 | Most studies reported increased cardiac T2 values, indicating reduced cardiac iron. | [10] | |

| This compound + Deferoxamine | Negative Iron Balance | Patients not sufficiently chelated on monotherapy could achieve a negative iron balance. | [9] |

Safety and Tolerability

This compound is generally well-tolerated, but it is associated with several significant adverse effects that require careful monitoring.

| Adverse Event | Reported Incidence | Notes | References |

| Agranulocytosis | ~0.5% - 1.0% | The most serious adverse effect; can lead to fatal infections. Requires immediate discontinuation of the drug. | [2][3][11] |

| Neutropenia | ~9% | Reversible upon dose reduction or discontinuation. | [2] |

| Arthropathy | ~20% | Joint pain, which may require discontinuation of therapy. | [2][9] |

| Gastrointestinal Disturbances | Common | Includes nausea, vomiting, and abdominal pain. Often transient. | [12] |

| Elevated Liver Enzymes (ALT) | Variable | Can occur, requires monitoring of liver function. | [12] |

| Zinc Deficiency | Possible | May occur with long-term therapy. | [9][12] |

Experimental Protocols

Quantification of Tissue Iron Concentration

This protocol is adapted from a method used to assess retinal iron levels in mice.[11]

-

Tissue Digestion:

-

Excise and weigh the tissue sample (e.g., liver, heart).

-

Digest the tissue in an acid mixture (e.g., perchloric and nitric acids) at an elevated temperature until the solution is clear.

-

-

Sample Preparation:

-

Vigorously vortex the digested tissue-acid mixture, allow it to cool to room temperature, and centrifuge at 3500 rpm for 25 minutes.

-

-

Chromogen Reaction:

-

Add a 20 µL aliquot of the supernatant to 1 mL of chromogen reagent.

-

The chromogen reagent consists of 2.25 M sodium acetate (pretreated with Chelex 100), 0.01% bathophenanthroline (an iron-binding chromogen), and 0.1% thioglycolic acid (to reduce Fe³⁺ to Fe²⁺).

-

-

Spectrophotometry:

-

Read the absorbance of the samples at 535 nm.

-

-

Quantification:

-

Calculate the iron concentration by comparing the sample absorbances to a standard curve generated from serial dilutions of an iron standard.

-

Gene Expression Analysis via qPCR

This protocol is used to assess the cellular response to iron chelation by measuring the mRNA levels of iron-responsive genes, such as the transferrin receptor (Tfrc).[11]

-

RNA Isolation:

-

Harvest cells or tissues and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

-

-

RNA Quantification and Quality Control:

-

Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., TaqMan Reverse Transcription Reagents, Applied Biosystems).

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using pre-designed gene expression assays (e.g., TaqMan probes) for the target gene (e.g., Tfrc) and a stable housekeeping gene for normalization.

-

Run the reaction on a real-time PCR system.

-

-

Data Analysis:

-

Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression between this compound-treated and control samples.

-

Clinical Monitoring Workflow

Due to the risk of serious adverse effects, particularly agranulocytosis, a strict monitoring protocol is mandatory for patients on this compound therapy.

Caption: Recommended clinical monitoring workflow for patients on this compound.

Conclusion

This compound is an established oral iron chelator that plays a significant role in managing iron overload, particularly in patients with cardiac siderosis or those who cannot tolerate other chelation therapies. Its ability to penetrate cell membranes and remove intracellular iron is a key pharmacological advantage. However, its use is tempered by the risk of serious hematological side effects, mandating rigorous patient monitoring. Combination therapy with other chelators is emerging as a highly effective strategy to maximize iron removal while potentially mitigating toxicity. Further research into its metabolic pathways and long-term outcomes will continue to refine its place in the clinical management of iron overload disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Safety and efficacy of iron chelation therapy with this compound in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. macsenlab.com [macsenlab.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Metabolic activation of this compound mediated by CYP2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimates of the effect on hepatic iron of oral this compound compared with subcutaneous desferrioxamine for treatment of iron overload in thalassemia major: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Oral Iron Chelator this compound Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: a review of its clinical potential in iron overload « metajournal.com [metajournal.com]

Pharmacokinetics and metabolism of Deferiprone

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Deferiprone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an orally active iron chelator used in the management of transfusional iron overload. A thorough understanding of its pharmacokinetic and metabolic profile is critical for its safe and effective use. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. It includes detailed summaries of quantitative pharmacokinetic parameters, methodologies of key clinical and analytical studies, and a visual representation of its metabolic pathways.

Pharmacokinetics

This compound exhibits rapid absorption and elimination. Its pharmacokinetic profile has been studied in healthy volunteers and in patients with thalassemia, showing some variability influenced by factors such as food intake and iron load.

Absorption

This compound is rapidly absorbed from the upper gastrointestinal tract following oral administration.[1] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours in a fasted state.[2] The presence of food can delay the time to reach Cmax to approximately 2 hours and may decrease the Cmax by about one-third, with a smaller reduction in the total exposure (AUC) of about 10%.[2]

Distribution

This compound has a volume of distribution (Vd) of approximately 1.6 L/kg in patients with thalassemia. Plasma protein binding is low, reported to be less than 10% to 20%.[2] This low level of protein binding suggests that a significant fraction of the drug is available in its unbound, active form to chelate iron.

Metabolism

The primary metabolic pathway for this compound is glucuronidation. The major metabolite, this compound 3-O-glucuronide, is formed through the action of the UDP-glucuronosyltransferase 1A6 (UGT1A6) enzyme.[3] This metabolite is inactive and does not possess iron-chelating properties. A minor metabolic pathway involving N-demethylation mediated by the cytochrome P450 enzyme CYP2A6 has also been identified, which may lead to the formation of reactive intermediates.[4]

Excretion

This compound and its metabolites are primarily eliminated by the kidneys.[5] Approximately 75% to 90% of an administered dose is recovered in the urine within the first 24 hours, predominantly as the 3-O-glucuronide metabolite.[2][6] The elimination half-life of this compound is short, approximately 2 hours.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies conducted in healthy adult volunteers and patients with thalassemia.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers

| Parameter | Dose | Subjects (n) | Condition | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| Cmax | 1500 mg | 24 | - | 32.4 ± 13.2 | - | - | - | [7] |

| Cmax | 1000 mg | 24 | - | 12.68 | - | - | - | [8] |

| Cmax | 1500 mg (20 mg/kg) | - | Fasting | 20 | 1 | 53 | ~2 | [2] |

| Tmax | 1000 mg | 19 | Fasting | 6.17 | 2.33 | 27.5 (AUC0-t) | 1.83 | [9] |

| Tmax | 1000 mg | 21 | Fed | 6.09 | 3 | 27.6 (AUC0-t) | 1.8 | [9] |

| AUC | 500 mg | 24 | - | - | - | 17.0 ± 1.23 | 2.65 ± 0.43 | [3] |

| AUC | 1000 mg | 24 | - | - | - | 40.75 (AUC0-∞) | - | [8] |

| t½ | 500 mg | 24 | - | - | - | - | 2.65 ± 0.43 | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Patients with Thalassemia

| Parameter | Dose | Subjects (n) | Condition | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| Cmax | 75 mg/kg/day (twice daily) | - | - | 34.6 | - | 137.5 | 1-2.5 | [10] |

| Tmax | 25 mg/kg | 31 | Fasting | - | - | - | - | [11] |

| AUC | 25 mg/kg | - | Fasting vs. Fed | 17.5 vs. 11.8 | - | - | - | [4] |

Experimental Protocols

Clinical Pharmacokinetic Study Design

A common design for evaluating the pharmacokinetics of this compound is the single-dose, randomized, open-label, crossover study.

-

Study Population: Healthy male and non-pregnant, non-lactating female volunteers, typically between the ages of 18 and 50, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². Key exclusion criteria often include a history of significant hypersensitivity to this compound, presence of gastrointestinal, liver, or kidney disease, and an absolute neutrophil count (ANC) below 1.8 x 10⁹/L. For studies in patients, individuals with transfusion-dependent thalassemia are recruited.[11]

-

Dosing and Administration: Participants typically receive a single oral dose of this compound (e.g., 1000 mg or 1500 mg) after an overnight fast.[4][8] In studies assessing the effect of food, a standardized high-fat meal is consumed before drug administration.[9] A washout period of at least one week is usually implemented between study periods in crossover designs.[1]

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 h) and multiple post-dose time points, such as 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.[4]

-

Pharmacokinetic Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.[1]

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used method for the quantification of this compound in biological matrices.

-

Sample Preparation: Plasma samples are deproteinized, often by the addition of an acid like perchloric acid, followed by centrifugation to separate the precipitated proteins. An internal standard (e.g., caffeine) is added prior to deproteinization.[3]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[3]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at pH 3.5) and an organic solvent like methanol is used for isocratic elution.[3]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: The UV detector is set to a wavelength where this compound has maximum absorbance, typically around 280 nm.[12]

-

-

Validation: The method is validated according to regulatory guidelines (e.g., ICH) for linearity, accuracy, precision, selectivity, and stability.[13]

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the determination of this compound and its metabolites.

-

Sample Preparation: A small volume of plasma (e.g., 50 µL) is subjected to protein precipitation using a solvent like acetonitrile.[14]

-

Chromatographic Conditions:

-

Column: A reversed-phase column such as a Synergi Fusion-RP is employed.[14]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol) and an aqueous solution containing a modifier like formic acid and a chelating agent such as EDTA to improve peak shape.[14]

-

-

Mass Spectrometric Detection:

-

Validation: The assay is validated for linearity, accuracy, precision, recovery, and stability to ensure reliable results.[14]

Visualization of Metabolic Pathways and Experimental Workflows

This compound Metabolic Pathway

Caption: Metabolic pathways of this compound.

Experimental Workflow for a this compound Pharmacokinetic Study

Caption: Typical workflow of a clinical pharmacokinetic study for this compound.

References

- 1. Bioequivalence study of a film-coated tablet of this compound in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. Quantitative determination of this compound in human plasma by reverse phase high performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral iron chelation therapy with this compound (L1) - UCL Discovery [discovery.ucl.ac.uk]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mahidol IR [repository.li.mahidol.ac.th]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijprajournal.com [ijprajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of a fast LC-MS/MS assay for the determination of this compound in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Deferiprone for treatment of transfusional iron overload

An In-Depth Technical Guide to Deferiprone for the Treatment of Transfusional Iron Overload

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transfusional iron overload is a serious and inevitable consequence of chronic red blood cell transfusions required for managing various hematologic disorders, including thalassemia, sickle cell disease (SCD), and myelodysplastic syndromes (MDS)[1][2][3]. Without effective iron chelation therapy, the progressive accumulation of iron in vital organs such as the heart, liver, and endocrine glands leads to significant morbidity and mortality[1][2]. This compound (Ferriprox®) is an orally active iron chelator that has become a critical component in the management of transfusional iron overload[1][4][5]. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and the experimental protocols used to evaluate its therapeutic effects.

Introduction to Transfusional Iron Overload

The human body lacks a physiological mechanism for actively excreting excess iron[6]. Each unit of transfused blood contains approximately 200-250 mg of iron[6]. In patients receiving regular transfusions, this leads to a positive iron balance and subsequent deposition in tissues[7]. Initially, iron is stored within the reticuloendothelial system. As these stores become saturated, non-transferrin-bound iron (NTBI) appears in the plasma, which is readily taken up by parenchymal cells of the liver, heart, and endocrine organs, leading to oxidative stress and cellular damage through the generation of reactive oxygen species[8][9][10].

The clinical consequences of iron overload are severe and include hepatic fibrosis and cirrhosis, congestive heart failure, arrhythmias, and various endocrinopathies like diabetes and hypogonadism[1][2]. The primary goal of iron chelation therapy is to induce a negative iron balance, thereby reducing total body iron stores and mitigating organ damage[4][11].

This compound: An Overview

This compound (1,2-dimethyl-3-hydroxypyrid-4-one) is an oral iron chelator approved for the treatment of transfusional iron overload[1][5][12]. It is indicated for patients with thalassemia syndromes and, more recently, for those with sickle cell disease or other anemias[12][13][14]. In many regions, it is considered a second-line agent for patients in whom other chelation therapies are inadequate or contraindicated[1][2][5].

Mechanism of Action

This compound is a bidentate chelator, meaning two of its molecules bind to a single iron atom. However, it forms a stable 3:1 complex with ferric iron (Fe³⁺)[5][8]. Its low molecular weight and lipophilic nature allow it to penetrate cell membranes and access intracellular iron pools, including the labile iron pool (LIP) which is a key mediator of iron-induced oxidative damage[8][15].

The primary mechanism involves:

-

Chelation : Three molecules of this compound bind to one ferric ion, forming a stable, water-soluble complex[5][8].

-

Excretion : This this compound-iron complex is then primarily eliminated from the body via the urine[5][8]. A reddish-brown discoloration of the urine is a common and harmless effect of this excretion[16].

-

Reduction of Oxidative Stress : By chelating intracellular iron, particularly from the LIP, this compound reduces the amount of iron available to catalyze the formation of harmful free radicals via the Fenton reaction, thus mitigating cellular damage[8].

This compound is noted for its particular efficacy in removing iron from the heart, a critical advantage as cardiac siderosis is the leading cause of death in many patients with transfusional iron overload[1][2][17].

Figure 1: Mechanism of Action of this compound.

Pharmacokinetics and Pharmacodynamics

This compound is rapidly absorbed from the upper gastrointestinal tract, reaching peak plasma concentrations within 1-2 hours[5]. It is primarily metabolized in the liver by UDP-glucuronosyltransferase 1A6 (UGT1A6) to an inactive 3-O-glucuronide metabolite[5]. The drug has a short plasma half-life of approximately 1.9 hours, and over 90% is eliminated from plasma within 5-6 hours[5][18]. This necessitates dosing three times daily to ensure continuous chelation coverage[1].

| Parameter | Value | Reference(s) |

| Route of Administration | Oral | [4] |

| Absorption | Rapid, from upper GI tract | [5] |

| Time to Peak Plasma Conc. (Tmax) | 1 hour (fasted), 2 hours (fed) | [5] |

| Plasma Protein Binding | <10% | [5] |

| Metabolism | Glucuronidation (via UGT1A6) to inactive metabolite | [5] |

| Route of Elimination | 75-90% excreted in urine as metabolite | [5] |

| Half-life (t½) | ~1.9 hours | [5] |

| Standard Dosing Regimen | 25 mg/kg, three times daily (Total 75 mg/kg/day) | [4][13] |

Table 1: Pharmacokinetic Properties of this compound.

Clinical Efficacy

The efficacy of this compound has been established in numerous clinical trials across different patient populations, primarily by measuring its effect on key iron overload markers: serum ferritin (SF), liver iron concentration (LIC), and cardiac T2* magnetic resonance imaging (MRI).

| Study/Patient Population | Duration | Key Efficacy Outcomes | Reference(s) |

| FIRST Study (SCD & other anemias) | 12 months | Change in LIC: Non-inferior to deferoxamine (-4.04 mg/g dw for this compound vs. -4.45 mg/g dw for deferoxamine). | [19] |

| FIRST-EXT (SCD & other anemias) | 3 years (total) | Change in LIC: Continued reduction over time (mean change from baseline: -6.64 mg/g dw at Year 3). Change in SF: Significant decrease (mean change from baseline: -1016 µg/L at Year 3). Cardiac T2*: Remained normal in all patients. | [20][21] |

| Pediatric Sub-analysis (FIRST Study) | 12 months | Change in LIC: -3.3 mg/g dw (comparable to deferoxamine). Change in SF: -133.0 µg/L. | [22] |

| Thalassemia (various studies) | Long-term | Effective in reducing SF, especially in patients with high baseline levels (>2500 µg/L). Particularly efficacious at cardiac iron removal and improving left ventricular ejection fraction. | [1][2][4][11][23] |

| START Study (Young TDT patients) | 12 months | At 12 months, 66% of this compound-treated patients remained below the SF threshold for initiating chelation, vs. 39% on placebo. | [24] |

Table 2: Summary of this compound Clinical Efficacy in Transfusional Iron Overload.

Safety and Tolerability

While effective, this compound treatment requires careful monitoring due to a well-characterized profile of potential adverse effects.

Agranulocytosis and Neutropenia

The most serious adverse drug reaction is agranulocytosis (absolute neutrophil count [ANC] <0.5 x 10⁹/L), which can lead to life-threatening infections[1][23][25]. Milder forms of neutropenia (ANC 0.5-1.5 x 10⁹/L) are more common[23][26]. The incidence of agranulocytosis in clinical trials was approximately 1.1-1.7%, with neutropenia occurring in about 5-6% of patients with thalassemia[1][16]. Due to this risk, weekly monitoring of ANC is mandatory for all patients on this compound[23][25].

| Adverse Drug Reaction | Reported Incidence/Notes | Reference(s) |

| Agranulocytosis | ~0.6-1.7% of patients. Can lead to serious infection and death. Requires immediate cessation of therapy. | [1][16][19][23] |

| Neutropenia | ~2.6-9.0% of patients. Often precedes agranulocytosis. Requires interruption of therapy. | [15][16][19][20] |

| Gastrointestinal Effects (Nausea, vomiting, abdominal pain) | Common (up to 17%), usually transient and occurring early in therapy. | [16][19][22][23] |

| Arthropathy (Joint pain/swelling) | Occurs more commonly in patients with high ferritin levels. | [11][23][26] |

| Elevated Liver Enzymes (ALT/AST) | Increased ALT values reported in ~7.5-9.6% of patients. Generally transient. | [12][19][22] |

| Zinc Deficiency | Mean zinc levels may decrease during therapy. Supplementation may be required. | [11][16][23] |

Table 3: Common and Serious Adverse Drug Reactions Associated with this compound.

Experimental Protocols and Monitoring

Effective management with this compound relies on standardized protocols for assessing iron load and monitoring for toxicity.

Assessment of Liver Iron Concentration (LIC)

-

Gold Standard : Chemical analysis of a liver biopsy specimen remains the definitive gold standard[27][28]. However, it is invasive, subject to sampling error, and not suitable for frequent monitoring[27][28].

-

Non-Invasive Standard (MRI R2 or T2*) : Magnetic Resonance Imaging is the standard non-invasive method. It leverages the paramagnetic properties of iron, which alter the magnetic resonance relaxation times of protons in the liver tissue[27].

-

Methodology : The technique involves measuring the proton transverse relaxation rate (R2 or its reciprocal, T2). A higher concentration of iron leads to a faster signal decay, resulting in a higher R2 and a shorter T2[28][29][30].

-

Protocol : Patients undergo MRI scans using specific gradient-echo (GRE) sequences at multiple echo times[31]. The signal intensity from a region of interest (ROI) in the liver parenchyma is measured at each echo time.

-

Analysis : The signal decay curve is fitted to an exponential function to calculate the T2* value. This value is then converted to an LIC value (in mg of iron per gram of liver dry weight) using a validated calibration curve[28][30]. The R2-based method is also widely used and can be implemented on most clinical 1.5-T MRI instruments[28][29].

-

Assessment of Cardiac Iron

-

Non-Invasive Standard (Cardiac MRI T2) : Myocardial T2 is the gold standard for quantifying cardiac iron deposition and is a critical predictor of cardiac events[30][32][33].

-

Methodology : Similar to LIC assessment, this technique measures the T2* relaxation time in the ventricular septum[30]. A T2* value below 20 ms indicates cardiac iron loading, with values below 10 ms indicating severe loading and a high risk of heart failure[34].

-

Protocol : A multi-echo, gradient-echo sequence is performed on a 1.5-T MRI scanner, typically in a single breath-hold[31][33]. Images are acquired in the short-axis view of the heart.

-

Analysis : A region of interest is drawn in the mid-ventricular septum, avoiding coronary vessels and blood pool, to calculate the T2* value from the signal decay curve[30][33].

-

Patient Monitoring Workflow

Figure 2: Clinical Workflow for this compound Treatment and Monitoring.

Molecular Pathways of Iron Overload

Understanding the molecular basis of iron homeostasis provides context for the pathophysiology of transfusional overload. Systemic iron balance is primarily regulated by the peptide hormone hepcidin, which is synthesized in the liver[35][36].

-

Hepcidin's Role : Hepcidin binds to the iron exporter protein ferroportin on the surface of enterocytes, macrophages, and hepatocytes, causing its internalization and degradation. This action blocks dietary iron absorption and prevents the release of recycled iron from macrophages and stored iron from hepatocytes[35][36].

-

Impact of Transfusions : In transfusion-dependent patients, the massive iron load from transfused red blood cells bypasses the normal hepcidin regulatory pathway. Chronic anemia and ineffective erythropoiesis in conditions like thalassemia can also suppress hepcidin production, further exacerbating iron absorption and mobilization from stores[34][35]. This leads to transferrin saturation and the appearance of toxic NTBI, which drives organ damage[9][34].

Figure 3: Simplified Pathway of Transfusional Iron Overload.

Conclusion and Future Directions